ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-4-yloxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-14-9(13)6-15-8-5-3-4-7-10(8)12-16-11-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDQTFXNGXUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate typically involves the reaction of benzo[c][1,2,5]thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate, as promising anticancer agents. The compound exhibits cytotoxic properties against various cancer cell lines. For example, research has demonstrated that derivatives of thiadiazoles can inhibit focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and survival. The structure-activity relationship suggests that modifications on the thiadiazole ring can enhance biological activity against specific cancer types .
Mechanistic Insights
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. This compound has been shown to impact signaling pathways critical for tumor growth and metastasis .
Synthetic Routes
This compound can be synthesized through various methods involving the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethyl acetate under suitable conditions. The synthesis often employs microwave irradiation to enhance yield and reduce reaction time .
Characterization Techniques
Characterization of the synthesized compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity. The molecular formula indicates a well-defined structure that can be further modified for enhanced biological activity .
Cytotoxicity Evaluation
A notable case study evaluated the cytotoxic effects of this compound on several cancer cell lines including HEPG2 (liver cancer), HELA (cervical cancer), and BGC823 (gastric cancer). The study reported an EC50 value indicating significant antiproliferative effects, suggesting its potential as a lead compound for further drug development .
Structure-Activity Relationship Analysis
Another study focused on modifying the thiadiazole core to optimize anticancer activity. Variations in substituents on the thiadiazole ring were systematically explored to identify compounds with improved potency against specific cancer targets. This approach not only enhances understanding of structure-activity relationships but also aids in the design of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogs in the Benzo[c][1,2,5]thiadiazole Family
Key structural analogs include:
Key Differences :
- Substituent Position : The 4-yloxy substitution in the target compound introduces an ether linkage, which enhances flexibility compared to the direct 5-yl substitution in ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate. This may reduce steric hindrance and alter electronic properties .
- Functional Group : The ethyl ester group in the target compound improves lipophilicity compared to the carboxylic acid derivative (2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetic acid), making it more suitable for organic synthesis or drug delivery .
Comparison with Thiazole-Based Esters
Thiazole derivatives, such as ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate (C${13}$H${13}$NO$_2$S), share structural similarities but differ in heterocyclic core composition. Thiazoles contain one sulfur and one nitrogen atom, whereas benzo[c][1,2,5]thiadiazoles are more electron-deficient due to additional nitrogen atoms. This difference impacts applications:
- Electronic Properties : Benzo[c][1,2,5]thiadiazoles are preferred in organic photovoltaics for their strong electron-accepting ability, while thiazole esters are often explored for antimicrobial activity .
- Synthesis Methods: Thiazole esters are synthesized via Hantzsch thiazole formation (e.g., reacting benzothioamides with ethyl 4-bromo-3-oxobutanoate) , whereas benzo[c][1,2,5]thiadiazole esters may require coupling reactions or nucleophilic substitutions .
Physicochemical and Crystallographic Properties
- Crystal Packing: Thiazole-based esters, such as methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, exhibit intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking (3.5 Å centroid distances), stabilizing their crystalline structures . Similar interactions are expected in ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate, though the larger aromatic system may enhance π-π interactions.
- Solubility : The ethoxyacetate group in the target compound likely increases solubility in polar aprotic solvents (e.g., ethyl acetate, DMF) compared to unsubstituted benzo[c][1,2,5]thiadiazoles .
Biological Activity
Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethyl acetate or similar reagents under controlled conditions. The resulting structure features a thiadiazole ring conjugated with an ethoxyacetate moiety.
Anticancer Properties
Several studies highlight the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- Cytotoxicity : Research indicates that compounds containing the thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation. For example, some derivatives have been reported to inhibit focal adhesion kinase (FAK), leading to reduced tumor growth in xenograft models .
Antimicrobial Activity
Thiadiazole derivatives also demonstrate antimicrobial properties:
- Antibacterial and Antifungal Effects : this compound has shown activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of thiadiazole compounds:
- Inhibition of Inflammatory Mediators : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential use in treating inflammatory conditions .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Evaluation : A study evaluated various thiadiazole derivatives for their antiproliferative effects against HEPG2 (liver cancer) and HeLa (cervical cancer) cell lines. The most active compounds demonstrated EC50 values as low as 10 μM, indicating potent activity .
- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as CDK2 and FAK, providing insights into their mechanism of action .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to controls, supporting its potential as an anticancer agent .
Q & A
Basic: What are the established synthetic routes for ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzo[c][1,2,5]thiadiazol-4-ol with ethyl bromoacetate under basic conditions. For example:
- Procedure: Reflux a mixture of benzo[c][1,2,5]thiadiazol-4-ol (30 mmol), ethyl bromoacetate (30 mmol), and anhydrous potassium carbonate (30 mmol) in acetone for 22 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2). Filter, evaporate solvent, and purify via column chromatography .
- Alternative Method: Use ethanol as a solvent with reflux for shorter durations (1–3 hours), followed by ether extraction and drying over anhydrous Na₂SO₄ .
Key Data:
| Reagents | Solvent | Reaction Time | Yield |
|---|---|---|---|
| Ethyl bromoacetate, K₂CO₃ | Acetone | 22 h | Not specified |
| Ethyl 4-bromo-3-oxobutanoate, benzothioamide | Ethanol | 1 h | Microanalysis within 0.4% of theoretical values |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-step syntheses, as seen in benzothiadiazole-fullerene adduct preparation .
- Solvent Selection: Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while acetone facilitates SN2 reactions .
- Temperature Control: Prolonged reflux (18–22 hours) ensures complete reaction, but shorter times (1–3 hours) may reduce side products .
- Purification: Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate pure product .
Contradictions:
- reports microanalysis within 0.4% deviation, suggesting high purity, while emphasizes TLC monitoring to confirm completion, indicating variability in reaction progress .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., C₁₁H₁₀N₂O₃S) with <0.1 ppm deviation .
- ¹H/¹³C NMR: Identify key signals:
- IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹) .
Advanced: How is this compound utilized in organic optoelectronic devices?
Methodological Answer:
The benzo[c][1,2,5]thiadiazole moiety acts as an electron-deficient unit in donor-acceptor systems. Applications include:
- Bulk Heterojunction (BHJ) Solar Cells: Blend with fullerene derivatives (e.g., PCBM) to enhance electron mobility. Power conversion efficiencies (PCE) >7% have been reported for similar thiadiazole-based polymers .
- Synthesis of Covalent Adducts: Couple with tert-butyl-2-aminobenzoate derivatives via Suzuki-Miyaura cross-coupling for optoelectronic material design .
Key Challenge: Balancing solubility (via alkyl side chains) and charge transport efficiency .
Advanced: What biological pathways are modulated by this compound?
Methodological Answer:
- Neuroprotection: Analogues (e.g., ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate) inhibit amyloid-β-induced oxidative stress via NF-κB and Wnt/β-catenin pathways. Assays include cortical neuron cultures treated with 10–50 μM compound, followed by Western blot analysis of GSK-3β and β-catenin .
- Antifungal Activity: Thiadiazole derivatives exhibit MIC values <10 μg/mL against Candida albicans via inhibition of ergosterol biosynthesis .
Advanced: What are the challenges in derivatizing this compound for drug development?
Methodological Answer:
- Oxidative Degradation: The acetate group undergoes spontaneous aerobic oxidation to form hydroxylated byproducts, requiring inert atmospheres or stabilizers during synthesis .
- Steric Hindrance: Bulky benzo[c][1,2,5]thiadiazole limits nucleophilic attack at the ester group. Solutions include using Pd-catalyzed cross-coupling for functionalization .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- Microanalysis: Compare experimental vs. theoretical C/H/N/S content (deviation <0.4% acceptable) .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify purity >95% .
Advanced: What computational methods predict its reactivity?
Methodological Answer:
- Molecular Docking: Simulate binding to fungal CYP51 (target for antifungals) using AutoDock Vina. Results show binding affinity <−8.0 kcal/mol .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies for optoelectronic applications .
Advanced: How does solvent polarity affect its stability?
Methodological Answer:
- Hydrolysis in Protic Solvents: Ethyl ester hydrolyzes to carboxylic acid in aqueous ethanol (pH >10). Stability assays show <5% degradation after 24 hours in anhydrous THF .
- Thermal Stability: Decomposes above 150°C (DSC data). Store at −20°C under argon .
Advanced: What role does it play in heterocyclic chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
